REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][C:5]([O:14][CH3:15])=[C:6]([CH:13]=1)[C:7]([O:9][CH:10]([CH3:12])[CH3:11])=[O:8].[CH:16]1([C:19]2[N:20]=[CH:21][NH:22][CH:23]=2)[CH2:18][CH2:17]1.OC1C=CC=C2C=1N=CC=C2.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu-]=O.C(#N)CCC>[CH:16]1([C:19]2[N:20]=[CH:21][N:22]([C:2]3[CH:3]=[CH:4][C:5]([O:14][CH3:15])=[C:6]([CH:13]=3)[C:7]([O:9][CH:10]([CH3:12])[CH3:11])=[O:8])[CH:23]=2)[CH2:18][CH2:17]1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(C(=O)OC(C)C)C1)OC
|
Name
|
|
Quantity
|
0.777 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=CNC1
|
Name
|
|
Quantity
|
0.103 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
cesium carbonate
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
PEG-3350
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.067 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a sealed tube
|
Type
|
CUSTOM
|
Details
|
which was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reversed phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |